Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate
Description
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate is a brominated pyrrolidine derivative featuring a tert-butyl carbamate protecting group. Its structure includes a pyrrolidine ring substituted with a bromomethyl group (CBr), two fluorine atoms at the 3,3-positions, a methyl group at the 4-position, and a 2-oxo moiety. The bromomethyl group acts as a reactive site for nucleophilic substitution, making the compound valuable in organic synthesis, particularly in alkylation reactions and drug intermediate preparation .
Key structural attributes:
- Bromomethyl group: Enhances reactivity in alkylation or cross-coupling reactions.
- 3,3-Difluoro substitution: Increases ring rigidity and electronic effects due to fluorine's electronegativity.
- Tert-butyl carbamate: Protects the pyrrolidine nitrogen, improving stability during synthesis.
Properties
Molecular Formula |
C11H16BrF2NO3 |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16BrF2NO3/c1-9(2,3)18-8(17)15-6-10(4,5-12)11(13,14)7(15)16/h5-6H2,1-4H3 |
InChI Key |
ZZZRZBGGDYFOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)C1(F)F)C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromomethyl and difluoro groups. The tert-butyl ester is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps to maintain consistent quality and efficiency. Safety measures are also crucial due to the reactive nature of some intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while hydrolysis would produce the carboxylic acid form.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoro-4-methyl-2-oxopyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoro groups may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Analogues
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4)
- Structural Differences :
- Replaces the bromomethyl group with a hydroxymethyl (-CH2OH) group.
- Lacks the 2-oxo moiety.
- Reactivity: Hydroxymethyl group is less reactive in nucleophilic substitutions but can undergo oxidation or serve as a hydrogen-bond donor. The absence of the 2-oxo group reduces polarity and alters electronic distribution on the ring.
- Applications : Likely used in hydroxyl-directed reactions or as a precursor for further functionalization .
Tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Structural Differences: Features a hydroxymethyl group at the 2-position of a non-fluorinated pyrrolidine ring. No bromine, fluorine, or 2-oxo groups.
- Reactivity :
Tert-butyl 4’-(bromomethyl)-3’-fluorobiphenyl-2-carboxylate
- Structural Differences :
- Aromatic biphenyl scaffold with bromomethyl and fluorine substituents.
- Lacks the pyrrolidine ring and 2-oxo group.
- Reactivity :
Physicochemical Properties
| Compound | Molecular Formula (Estimated) | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| Target Compound | C12H16BrF2NO3 | ~332.2 | Bromomethyl, 3,3-difluoro | High alkylation reactivity |
| Tert-butyl 3,3-difluoro-4-(hydroxymethyl)... | C12H19F2NO3 | 251.27 | Hydroxymethyl, 3,3-difluoro | Oxidation, hydrogen bonding |
| Tert-butyl (S)-2-(hydroxymethyl)pyrrolidine... | C10H19NO3 | 201.26 | Hydroxymethyl | Chiral synthesis, peptide coupling |
| Tert-butyl 4’-(bromomethyl)-3’-fluorobiphenyl | C18H16BrFO2 | 363.23 | Aromatic bromomethyl, fluorine | Electrophilic substitution, cross-coupling |
Crystallographic and Conformational Analysis
- Ring Puckering: The 3,3-difluoro and 2-oxo groups in the target compound influence pyrrolidine ring puckering. Computational studies using Cremer-Pople coordinates would reveal distinct puckering amplitudes compared to non-fluorinated analogs.
- Crystallography Tools : SHELX and ORTEP are widely used for structural determination, with SHELXL refining small-molecule structures and ORTEP visualizing conformational details.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
